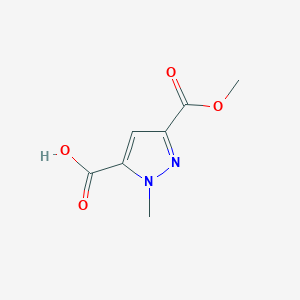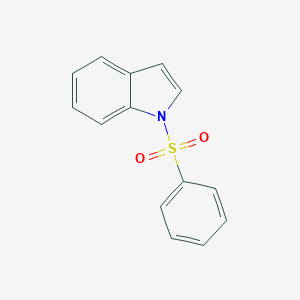
3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and any common names or synonyms it might have. It may also include information on where it is commonly found or used, and any notable physical characteristics .
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized. This could include the starting materials, the conditions required for the reaction, and the steps involved in the reaction .Molecular Structure Analysis
This involves examining the molecular structure of the compound. This can be done using various spectroscopic techniques, such as NMR, IR, and mass spectrometry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its reactivity, and the conditions required for these reactions .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility, and stability .Scientific Research Applications
1,5-Sigmatropic Rearrangements : A study by Frampton, Majchrzak, and Warkentin (1991) focused on 1,5-sigmatropic rearrangements of related pyrazole dicarboxylates. They discovered sequential 1,5-sigmatropic shifts in these compounds, with single crystal X-ray diffraction providing insights into the final product structures (Frampton, Majchrzak, & Warkentin, 1991).
Catalytic Hydrogenation : Gorpinchenko et al. (2009) studied the catalytic hydrogenation of methyl esters of some 1H-pyrazoline-3-carboxylic acids, including 5-methoxycarbonyl-substituted analogs. This process led to the formation of derivatives predominantly in the trans isomer form (Gorpinchenko et al., 2009).
Synthesis of Pyrazole Derivatives : Kasımoğulları and Arslan (2010) synthesized various pyrazole dicarboxylic acid derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, highlighting the versatility of pyrazole derivatives in chemical synthesis (Kasımoğulları & Arslan, 2010).
Complexes with Metal Ions : Budzisz, Małecka, and Nawrot (2004) explored the reaction of similar pyrazoles with N-methylhydrazine, leading to the formation of highly substituted pyrazoles. These were used as ligands in forming complexes with platinum(II) and palladium(II) ions, suggesting applications in coordination chemistry (Budzisz, Małecka, & Nawrot, 2004).
Synthesis of Isoxazole and Pyrazole Derivatives : Vicentini et al. (2000) reported the synthesis of isoxazole and pyrazole ortho-dicarboxylic acid esters from ethyl 2-amino-3-methoxycarbonyl-4-oxo-2-pentenoate, showing the potential of these compounds in generating various derivatives (Vicentini, Mazzanti, Morelli, & Manfrini, 2000).
Thermolysis and Cycloaddition : Zhulanov, Dmitriev, and Maslivets (2017) investigated the thermolysis of certain pyrazole derivatives, leading to the formation of compounds that react with alkenes to give pyrazolooxazines, showing their reactivity and potential in synthetic chemistry (Zhulanov, Dmitriev, & Maslivets, 2017).
Regiospecific Synthesis : Kumarasinghe, Hruby, and Nichol (2009) synthesized specific pyrazole derivatives with a focus on regiospecificity and used single-crystal X-ray analysis for structural determination, indicating the importance of precise synthetic techniques in creating specific derivatives (Kumarasinghe, Hruby, & Nichol, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-methoxycarbonyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-9-5(6(10)11)3-4(8-9)7(12)13-2/h3H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXJEKYENYTLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558167 | |
| Record name | 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
CAS RN |
117860-55-6 | |
| Record name | 3-Methyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117860-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Ethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B187389.png)










![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)